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Executive Summary
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a critical tumor suppressor gene

located on chromosome 1p36, a region frequently deleted in a wide range of human cancers.

As a member of the CHD family of chromatin remodelers, CHD5 plays a pivotal role in

regulating gene expression through its involvement in the Nucleosome Remodeling and

Deacetylase (NuRD) complex. Its inactivation in cancer, occurring through a combination of

genetic and epigenetic mechanisms, disrupts normal cellular processes, leading to

uncontrolled proliferation, evasion of apoptosis, and increased tumorigenicity. This guide

provides a comprehensive technical overview of CHD5's role in human cancers, detailing the

frequency of its alterations, the experimental methodologies used to study its function, and its

intricate involvement in key signaling pathways. This document is intended to serve as a core

resource for researchers and professionals in the field of oncology and drug development,

facilitating a deeper understanding of CHD5 as a therapeutic target.

Mechanisms of CHD5 Inactivation in Cancer
The tumor suppressor function of CHD5 is abrogated in cancer through three primary

mechanisms: somatic mutations, promoter hypermethylation, and loss of heterozygosity (LOH).

While inactivating mutations of the remaining allele are relatively rare, the combination of LOH

and epigenetic silencing through promoter methylation represents the most common route to

biallelic inactivation of CHD5.[1]
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Somatic Mutations
Somatic mutations in the coding sequence of CHD5 have been identified in various cancers,

though at a lower frequency compared to other tumor suppressor genes. These mutations can

lead to the production of a truncated or non-functional protein, thereby impairing its chromatin

remodeling and transcriptional regulation activities.

Promoter Hypermethylation
Epigenetic silencing through the hypermethylation of CpG islands in the CHD5 promoter is a

frequent event in many cancer types.[1] This modification leads to a condensed chromatin

state, preventing the binding of transcription factors and effectively shutting down CHD5 gene

expression. Treatment with demethylating agents has been shown to restore CHD5 expression

in cancer cell lines, highlighting the potential for epigenetic therapies.[2]

Loss of Heterozygosity (LOH)
Located at chromosome 1p36, a region prone to genomic instability, the CHD5 locus is

frequently affected by deletions.[1] Loss of one copy of the CHD5 gene through LOH is a

common event in several cancers, particularly neuroblastoma.[1] This loss often precedes the

inactivation of the second allele by either mutation or, more commonly, promoter

hypermethylation.

Data Presentation: CHD5 Alterations in Human
Cancers
The following tables summarize the quantitative data on the frequency of CHD5 mutations,

promoter methylation, and loss of heterozygosity across a range of human cancers.

Table 1: Frequency of CHD5 Somatic Mutations in Human Cancers
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Cancer Type
Number of Cases
Studied

Frequency of
Mutations

Reference(s)

Ovarian Cancer 123 2.4% (3/123) [3][4]

Breast Cancer 55 3.6% (2/55) [1][5]

Neuroblastoma 188 (high-risk cases)
Rare (no somatic

mutations found)
[6][7]

Table 2: Frequency of CHD5 Promoter Hypermethylation in Human Cancers

Cancer Type
Number of Cases
Studied

Frequency of
Promoter
Hypermethylation

Reference(s)

Ovarian Cancer 45 6.7% (3/45) [3]

Colorectal Cancer 51 (African American)
Significantly higher

than in Caucasians
[8]

Lung Cancer 30 86.7% (26/30) [9]

Hepatocellular

Carcinoma
81 74.1% (60/81) [10]

Neuroblastoma 108
Common in high-risk

tumors
[6][7]

Renal Cell Carcinoma 55 44% (24/55) [11]

Table 3: Frequency of CHD5 Loss of Heterozygosity (LOH) in Human Cancers
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Cancer Type
Number of Cases
Studied

Frequency of LOH Reference(s)

Neuroblastoma Not specified

35% of primary

tumors, 70-80% of cell

lines

[1]

Glioma 54

Significantly

associated with 1p36

deletion

[1]

Breast Cancer Not specified Frequent [12]

Ovarian Cancer 85 7.1% (6/85) [3]

Signaling Pathways Involving CHD5
CHD5 exerts its tumor-suppressive functions by modulating key signaling pathways that control

cell cycle progression, apoptosis, and senescence. Its primary mechanism of action involves its

role as a component of the NuRD complex, which regulates the transcription of target genes.

The p53 Pathway
CHD5 is a critical upstream regulator of the p53 tumor suppressor pathway. By binding to the

promoter of the CDKN2A locus, CHD5 facilitates the expression of p19Arf (p14ARF in

humans). p19Arf, in turn, inhibits MDM2, a negative regulator of p53. This inhibition leads to the

stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, or senescence in

response to cellular stress. The loss of CHD5 disrupts this regulatory axis, leading to

decreased p53 activity and promoting cancer development.
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CHD5 regulation of the p53 pathway.

The INK4a/Arf Locus
The CDKN2A locus encodes two distinct tumor suppressor proteins, p16INK4a and p19Arf

(p14ARF), through the use of alternative reading frames. As mentioned, CHD5 directly

activates the transcription of p19Arf. Additionally, evidence suggests that CHD5 also influences

the expression of p16INK4a. p16INK4a is a cyclin-dependent kinase (CDK) inhibitor that

prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby halting the cell cycle

in the G1 phase. The coordinated regulation of both p16INK4a and p19Arf by CHD5

underscores its central role in cell cycle control.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to investigate the role

of CHD5 in cancer.

CHD5 Mutation Analysis
Objective: To identify somatic mutations in the coding sequence of the CHD5 gene.

Methodology: Sanger Sequencing

DNA Extraction: Genomic DNA is extracted from tumor tissue and matched normal tissue

using a standard DNA extraction kit.

PCR Amplification: Exons of the CHD5 gene are amplified by polymerase chain reaction

(PCR) using primers designed to flank each exon.

Sequencing Reaction: The PCR products are purified and subjected to a sequencing

reaction using fluorescently labeled dideoxynucleotides.

Capillary Electrophoresis: The sequencing products are separated by size using capillary

electrophoresis.

Data Analysis: The resulting electropherograms are analyzed to identify any nucleotide

changes in the tumor DNA compared to the matched normal DNA.

CHD5 Promoter Methylation Analysis
Objective: To determine the methylation status of the CHD5 promoter region.

Methodology: Methylation-Specific PCR (MSP)

Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts

unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

PCR Amplification: Two sets of PCR primers are designed for the CHD5 promoter region of

interest. One set is specific for the methylated sequence (containing CG dinucleotides), and

the other is specific for the unmethylated sequence (containing UG dinucleotides after

conversion).
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Methylated CHD5 Forward Primer: 5′-GTTCGGGGTTTAGCGTTTTC-3′[3]

Methylated CHD5 Reverse Primer: 5′-GAAACTTAACGAACCCGAACG-3′[3]

Unmethylated CHD5 Forward Primer: 5′-GGTTTGGGGTTTAGTGTTTTTG-3′[3]

Unmethylated CHD5 Reverse Primer: 5′-CAAAACTTAACAAACCCAAACAC-3′[3]

Gel Electrophoresis: The PCR products are resolved on an agarose gel. The presence of a

PCR product in the reaction with methylated-specific primers indicates methylation, while a

product in the reaction with unmethylated-specific primers indicates a lack of methylation.

DNA Extraction & Bisulfite Treatment

PCR Amplification

Analysis

Genomic DNA Sodium Bisulfite
Treatment
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Workflow for Methylation-Specific PCR (MSP).

Analysis of CHD5 Protein Expression
Objective: To assess the expression level of CHD5 protein in tumor tissues.

Methodology: Immunohistochemistry (IHC)

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections are

deparaffinized and rehydrated.
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Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

Blocking: Non-specific antibody binding is blocked using a suitable blocking solution (e.g.,

5% normal goat serum).

Primary Antibody Incubation: The tissue sections are incubated with a primary antibody

specific for CHD5 (e.g., rabbit polyclonal anti-CHD5, diluted 1:40).[6]

Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the

primary antibody is applied.

Signal Detection: An avidin-biotin-peroxidase complex is used, followed by a chromogenic

substrate (e.g., DAB) to visualize the antibody binding.

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize

cell nuclei and then mounted for microscopic examination.

Chromatin Immunoprecipitation (ChIP) Assay
Objective: To identify the genomic regions that CHD5 binds to.

Methodology:

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: The chromatin is sheared into small fragments (200-1000 bp) by

sonication.

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for CHD5

to pull down CHD5-bound DNA fragments.

Reverse Cross-linking: The cross-links are reversed by heating.

DNA Purification: The DNA is purified from the immunoprecipitated complexes.

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the

enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) to

identify all CHD5 binding sites across the genome.
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Functional Assays
Objective: To assess the effect of CHD5 expression on cancer cell proliferation.

Methodology:

Transfection: Cancer cell lines with low or absent CHD5 expression are transfected with a

CHD5 expression plasmid or a control vector.

Cell Seeding: Transfected cells are seeded in 96-well plates at a low density.

Proliferation Measurement: Cell proliferation is measured at different time points using a

colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.

Objective: To determine the effect of CHD5 expression on tumor growth in a living organism.

Methodology:

Cell Preparation: Cancer cells stably expressing CHD5 or a control vector are harvested and

resuspended in a suitable medium.

Subcutaneous Injection: The cell suspension is injected subcutaneously into the flanks of

immunodeficient mice (e.g., nude mice).

Tumor Monitoring: Tumor growth is monitored regularly by measuring the tumor volume with

calipers.

Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors

are excised, weighed, and may be further analyzed by histology or other molecular

techniques.

Conclusion and Future Directions
CHD5 has emerged as a bona fide tumor suppressor gene that is frequently inactivated in a

wide spectrum of human cancers. Its role in chromatin remodeling and the regulation of key

tumor suppressor pathways, particularly the p53 and INK4a/Arf pathways, positions it as a

critical gatekeeper against malignant transformation. The prevalent inactivation of CHD5

through epigenetic mechanisms, such as promoter hypermethylation, presents a compelling
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rationale for the development of epigenetic therapies aimed at restoring its expression in

cancer cells.

Future research should focus on further elucidating the complete repertoire of CHD5 target

genes and its interaction partners within the NuRD complex. A deeper understanding of the

downstream consequences of CHD5 loss will be instrumental in identifying novel therapeutic

vulnerabilities in CHD5-deficient tumors. Furthermore, the development of robust biomarkers to

identify patients with CHD5 inactivation will be crucial for the clinical implementation of targeted

therapies. The continued investigation of CHD5 holds significant promise for advancing our

understanding of cancer biology and for the development of novel and effective anti-cancer

strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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